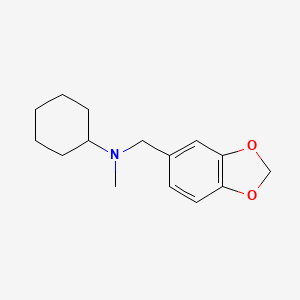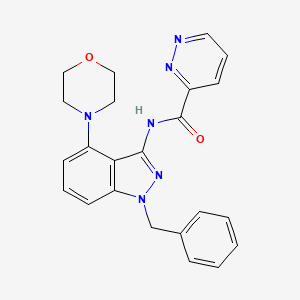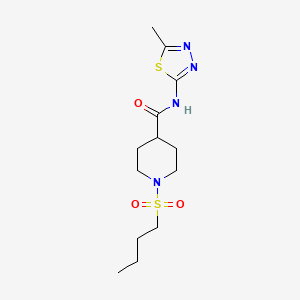![molecular formula C12H12N2O4S B5603799 ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5603799.png)
ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate has been synthesized through different methodologies, including Ugi four-component reactions and multistep organic syntheses involving the use of furfurylamine, acrylic acid, and ethyl 2-isocyanoacetate. These methods yield high-purity products characterized by techniques such as FTIR, NMR spectroscopy, and mass spectrometry (S. D. Ganesh et al., 2017).
Molecular Structure Analysis
The crystal structure and molecular geometry of related thiazole derivatives have been studied using X-ray crystallography and computational methods. For example, a similar compound, ethyl (2-amino-4-phenyl-5-thiazolyl)acetate, crystallizes in a monoclinic system, showing significant stabilization by intra- and intermolecular hydrogen bonds, indicating a non-planar molecular conformation (P. DyaveGowda et al., 2002).
Chemical Reactions and Properties
The reactivity of this compound with various nucleophiles has been explored, showing that it can undergo substitution reactions, illustrating its potential for further chemical modifications. For instance, the reaction with different nucleophiles can lead to the formation of novel compounds retaining the furylthiadiazole fragment (R. Maadadi et al., 2016).
Safety and Hazards
Sigma-Aldrich provides ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . Ethyl acetate, a similar compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified as a flammable liquid, causing serious eye irritation and specific target organ toxicity (single exposure) with the central nervous system being the target organ .
特性
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-2-17-10(15)6-8-7-19-12(13-8)14-11(16)9-4-3-5-18-9/h3-5,7H,2,6H2,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHWFQOJVRPSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5603737.png)
![5-[(2-chlorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5603744.png)
![N-{[1-(4-fluorophenyl)cyclopentyl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5603749.png)

![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5603769.png)

![2-methyl-3-[(4-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5603784.png)
![(4aR*,7aS*)-1-acetyl-4-{[(2-methylphenyl)thio]acetyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5603790.png)
![(3aR*,6S*)-2-tert-butyl-N-ethyl-1-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5603792.png)
![methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B5603800.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5603811.png)

![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)